REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=[C:3]([N:13]([CH2:17][CH2:18][Cl:19])[CH2:14][CH2:15][Cl:16])[CH:2]=1.[CH:20](N(CC)C(C)C)(C)C>CO>[Cl:19][CH2:18][CH2:17][N:13]([CH2:14][CH2:15][Cl:16])[C:3]1[CH:2]=[CH:1][C:6]([CH2:7][CH2:8][CH2:9][C:10]([O:12][CH3:20])=[O:11])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was quenched with 50 mL water
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography with hexane/CH2Cl2 (10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(C1=CC=C(C=C1)CCCC(=O)OC)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.1 mmol | |
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |